3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
Research has shown the potential of benzenesulfonamide derivatives in photodynamic therapy (PDT), a treatment for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited promising properties as a Type II photosensitizer for PDT, with good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Benzenesulfonamide derivatives have also been investigated for their antimicrobial properties. Sojitra et al. (2016) developed a methodology for synthesizing new benzenesulfonamide derivatives with antimicrobial activities. These compounds showed significant potency against bacteria, highlighting their potential in addressing microbial infections (Sojitra et al., 2016).
Anticancer Potential
Further research by Fahim and Shalaby (2019) explored benzenesulfonamide derivatives with potential anticancer properties. They synthesized various compounds and found that some exhibited excellent in vitro antitumor activity against specific cell lines. This study adds to the growing body of evidence supporting the anticancer potential of benzenesulfonamide derivatives (Fahim & Shalaby, 2019).
Antimicrobial and Antiproliferative Activities
Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines and tested them for antibacterial and antiproliferative activities. The synthesized compounds showed antimicrobial activity against specific bacterial strains and inhibited the proliferation of a breast carcinoma cell line, indicating their potential use in antimicrobial and cancer therapies (Poręba et al., 2015).
Potential in Antidiabetic Therapy
Soliman, Feid-Allah, and Mohamed (1981) prepared cyclic sulfonylthiourea derivatives of benzenesulfonamides and evaluated them as hypoglycemic agents. Some compounds in this study demonstrated antidiabetic activity, suggesting their potential therapeutic use in diabetes management (Soliman, Feid-Allah, & Mohamed, 1981).
Antimalarial Activity
Silva et al. (2016) investigated pyrazolopyridine-sulfonamide derivatives for their anti-Plasmodium falciparum activity. Their study showed that these compounds are effective against the chloroquine-resistant clone W2 of P. falciparum, highlighting their potential as antimalarial agents (Silva et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets . This interaction can lead to various changes in the target, potentially influencing its function.
Biochemical Pathways
For instance, indole derivatives have been shown to affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-9-14(2)11-17(10-13)28(25,26)24-19-12-16(7-6-15(19)3)20-23-18-5-4-8-22-21(18)27-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHDYSFKWCDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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